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Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and

cellular function. A loss of ΔΨm is a hallmark of mitochondrial dysfunction and an early event in

apoptosis. LDS-751 is a cell-permeant, far-red fluorescent dye that exhibits a strong affinity for

polarized mitochondria in living cells. Its accumulation within the mitochondria is directly

dependent on the membrane potential, making it a valuable tool for assessing mitochondrial

health and the effects of various treatments on cellular bioenergetics. Upon mitochondrial

depolarization, the fluorescence intensity of LDS-751 is dramatically reduced.[1][2] This

document provides detailed application notes and protocols for the use of LDS-751 in

measuring mitochondrial membrane potential.

Principle of Action

LDS-751 is a cationic dye that is actively sequestered by mitochondria in a manner dependent

on the negative charge of the inner mitochondrial membrane. In healthy, energized cells with a

high mitochondrial membrane potential, LDS-751 accumulates in the mitochondria, resulting in

a bright fluorescent signal. When the mitochondrial membrane potential is dissipated, for

instance by treatment with an uncoupling agent like Carbonyl Cyanide m-
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Chlorophenylhydrazone (CCCP), the dye is no longer retained in the mitochondria, leading to a

significant decrease in fluorescence. This change in fluorescence intensity can be quantified to

assess changes in mitochondrial membrane potential.
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Data Presentation
Table 1: Spectral Properties of LDS-751 and Common Mitochondrial Membrane Potential Dyes

Dye
Excitation
(nm)

Emission (nm) Color Ratiometric

LDS-751
~543 (can be

excited by 488)
~712 Far-Red No

JC-1 (monomer) ~488 ~527 Green Yes

JC-1 (aggregate) ~585 ~590 Red Yes

TMRE ~549 ~575 Orange-Red No

Rhodamine 123 ~507 ~529 Green No

Table 2: Comparison of Dyes for Measuring Mitochondrial Membrane Potential
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Feature LDS-751 JC-1 TMRE

Principle

Accumulates in

polarized

mitochondria;

fluorescence

decreases with

depolarization.

Forms red aggregates

in polarized

mitochondria and

green monomers in

depolarized

mitochondria.

Accumulates in

polarized

mitochondria;

fluorescence

decreases with

depolarization.

Readout
Change in

fluorescence intensity.

Ratio of red to green

fluorescence.

Change in

fluorescence intensity.

Advantages

Far-red emission

minimizes spectral

overlap with other

common fluorophores.

Good for multiplexing.

Ratiometric

measurement is less

sensitive to variations

in cell number and

dye loading.

Bright signal and well-

characterized.

Limitations

Not ratiometric, so

results can be

influenced by cell

number and dye

concentration.

Can be challenging to

optimize staining

conditions. Monomer

and aggregate

equilibration times can

differ.

Not ratiometric. Can

be phototoxic at

higher concentrations.

Typical Concentration 0.02 - 20 µg/mL 1 - 10 µM 20 - 200 nM

Depolarization Effect
Dramatic reduction in

fluorescence.[1][2]

Shift from red to green

fluorescence.

Decrease in

fluorescence intensity.

Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential by Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cells (e.g., HeLa cells) with

LDS-751 and observing changes in mitochondrial membrane potential using fluorescence

microscopy.

Materials:
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LDS-751

Dimethyl sulfoxide (DMSO)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) (optional, for positive control)

Fluorescence microscope with appropriate filter sets

Procedure:

Cell Seeding: Seed HeLa cells on glass-bottom dishes or chamber slides at a density that

will result in 50-70% confluency on the day of the experiment.

Reagent Preparation:

LDS-751 Stock Solution (1 mM): Prepare a stock solution of LDS-751 in high-quality,

anhydrous DMSO. Store at -20°C, protected from light.

LDS-751 Working Solution (1 µM): Dilute the LDS-751 stock solution in complete cell

culture medium to a final concentration of 1 µM.

CCCP Stock Solution (10 mM): Prepare a stock solution of CCCP in DMSO. Store at

-20°C.

CCCP Working Solution (10 µM): Dilute the CCCP stock solution in complete cell culture

medium to a final concentration of 10 µM.

Staining:

Remove the culture medium from the cells.

Add the LDS-751 working solution to the cells and incubate for 15-30 minutes at 37°C,

protected from light.
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Washing:

Gently remove the staining solution.

Wash the cells twice with pre-warmed PBS or complete culture medium.

Imaging:

Add fresh, pre-warmed complete culture medium to the cells.

Image the cells using a fluorescence microscope with appropriate filters for LDS-751
(Excitation/Emission: ~543/712 nm).

(Optional) Positive Control for Depolarization:

After acquiring baseline images, add the CCCP working solution to the cells and incubate

for 10-20 minutes at 37°C.

Image the cells again using the same settings to observe the decrease in fluorescence.

Click to download full resolution via product page

Protocol 2: Measurement of Mitochondrial Membrane Potential by Flow Cytometry

This protocol outlines the procedure for staining suspension or adherent cells with LDS-751 for

analysis of mitochondrial membrane potential by flow cytometry.

Materials:

LDS-751

DMSO

Complete cell culture medium

PBS
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FACS tubes

Flow cytometer

Procedure:

Cell Preparation:

Suspension cells: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete

culture medium.

Adherent cells: Wash cells with PBS and detach them using a gentle cell dissociation

reagent. Resuspend the cells in complete culture medium to a density of 1 x 10^6

cells/mL.

Staining:

Aliquot 1 mL of the cell suspension into FACS tubes.

Add LDS-751 to a final concentration of 0.1-1 µM.

Incubate for 15-30 minutes at 37°C, protected from light.

(Optional) Positive Control:

For a positive control for depolarization, treat a separate tube of cells with 10 µM CCCP

for 10-20 minutes at 37°C prior to or during LDS-751 staining.

Analysis:

Analyze the cells on a flow cytometer. LDS-751 can be excited by a 488 nm laser, and its

emission is collected in the far-red channel (e.g., APC-Cy7 or a similar channel, ~712 nm).

Record the fluorescence intensity of the LDS-751 signal. A decrease in fluorescence

intensity indicates a loss of mitochondrial membrane potential.

Gating Strategy for Flow Cytometry:
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Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude

debris and dead cells.

Singlet Gating: Use FSC-A vs. FSC-H to gate on single cells and exclude doublets.

LDS-751 Fluorescence: Analyze the LDS-751 fluorescence of the singlet cell population. A

histogram of LDS-751 intensity will show a peak corresponding to the healthy cell

population. A shift of this peak to the left (lower fluorescence) indicates mitochondrial

depolarization.

Click to download full resolution via product page

Troubleshooting

High Background Fluorescence: Ensure that all glassware is thoroughly rinsed to remove

any residual detergents. Optimize the washing steps after staining.

Weak Signal: The staining concentration or incubation time may need to be optimized for

your specific cell type. Ensure that the LDS-751 stock solution has been stored properly to

prevent degradation.

No Change with CCCP: Verify the activity of the CCCP. Prepare fresh dilutions if necessary.

Ensure that the CCCP concentration and incubation time are sufficient to induce

depolarization in your cell type.

Conclusion

LDS-751 is a reliable and easy-to-use fluorescent probe for measuring mitochondrial

membrane potential. Its far-red emission makes it particularly suitable for multicolor

experiments. By following the protocols outlined in this document, researchers can effectively

assess mitochondrial health and the impact of various experimental conditions on cellular

bioenergetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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